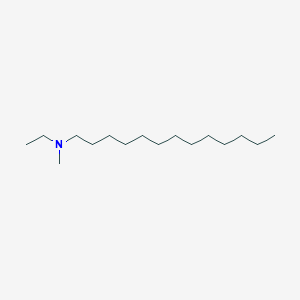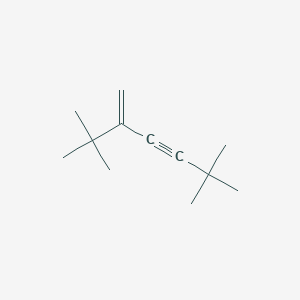
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes multiple methyl groups and a methylene group, making it a subject of interest in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- typically involves the alkylation of acetylene derivatives. One common method is the reaction of 2,2,6,6-tetramethylheptane-3,5-dione with a strong base, followed by the addition of a suitable alkyl halide. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the addition of alkyl groups to the alkyne backbone. The process is typically carried out in large reactors under controlled temperature and pressure conditions to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond using catalysts such as palladium on carbon can yield alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- involves its interaction with molecular targets through its reactive alkyne group. This group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The pathways involved often include the activation of the triple bond, followed by nucleophilic attack and subsequent stabilization of the reaction intermediates.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A related compound with similar structural features but different reactivity.
3-Heptyne, 2,2,6-trimethyl: Another alkyne with fewer methyl groups, leading to different chemical properties.
2,5,5,6-Tetramethylhept-3-yne: A structurally similar compound with variations in the position of the methyl groups.
Uniqueness
3-Heptyne, 2,2,6,6-tetramethyl-5-methylene- is unique due to its combination of multiple methyl groups and a methylene group, which imparts distinct steric and electronic properties. These features make it a valuable compound for studying the effects of steric hindrance and electronic distribution in chemical reactions.
特性
CAS番号 |
59474-22-5 |
|---|---|
分子式 |
C12H20 |
分子量 |
164.29 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-5-methylidenehept-3-yne |
InChI |
InChI=1S/C12H20/c1-10(12(5,6)7)8-9-11(2,3)4/h1H2,2-7H3 |
InChIキー |
IHLVBHSDYMPZPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC(=C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
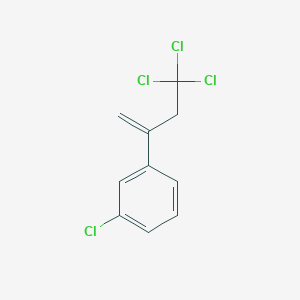
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)

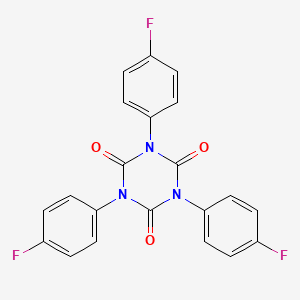
![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
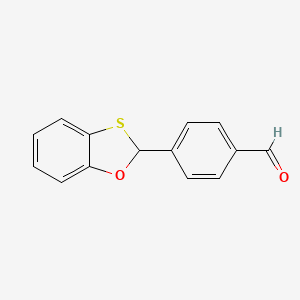
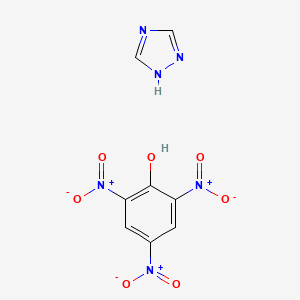
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)
![(E)-N-Benzyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14598970.png)

